2-(1H-1,2,4-triazol-3-yl)piperidine

Description

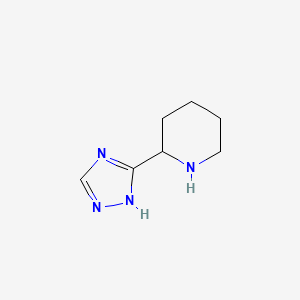

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-1,2,4-triazol-5-yl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4/c1-2-4-8-6(3-1)7-9-5-10-11-7/h5-6,8H,1-4H2,(H,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RONDMOYIJWDSEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=NC=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901294815 | |

| Record name | 2-(1H-1,2,4-Triazol-5-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901294815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933713-88-3 | |

| Record name | 2-(1H-1,2,4-Triazol-5-yl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=933713-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1H-1,2,4-Triazol-5-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901294815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Characterization

Spectroscopic Techniques for Structural Confirmation

Spectroscopy plays a pivotal role in confirming the structural integrity of 2-(1H-1,2,4-triazol-3-yl)piperidine by examining its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for delineating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of each proton. The proton at the second position of the piperidine (B6355638) ring, which is attached to the triazole ring, typically appears as a multiplet in the range of 4.85-4.89 ppm. Protons on the piperidine ring at positions 3, 4, and 5 are generally observed as multiplets between 1.55 and 2.22 ppm. The protons at the sixth position of the piperidine ring usually resonate at approximately 3.01 and 3.42 ppm. The proton of the triazole ring can be seen as a singlet at around 8.07 ppm.

The ¹³C NMR spectrum confirms the presence of all carbon atoms in the molecule. The carbon atom of the triazole ring not attached to the piperidine ring typically resonates around 153.2 ppm, while the carbon atom of the triazole ring that is bonded to the piperidine ring appears at about 165.7 ppm. The carbon atoms of the piperidine ring show signals at approximately 53.9 (C2), 29.7 (C3), 24.3 (C4), 25.0 (C5), and 45.8 (C6) ppm.

¹H and ¹³C NMR Spectral Data for this compound

| Atom | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| Triazole C-H | ~8.07 (s) | ~153.2 |

| Triazole C-N | N/A | ~165.7 |

| Piperidine C2-H | ~4.85-4.89 (m) | ~53.9 |

| Piperidine C3-H | ~1.79-2.22 (m) | ~29.7 |

| Piperidine C4-H | ~1.55-1.95 (m) | ~24.3 |

| Piperidine C5-H | ~1.55-1.95 (m) | ~25.0 |

| Piperidine C6-H | ~3.01 & 3.42 (m) | ~45.8 |

s = singlet, m = multiplet. Data is representative and may vary with solvent and experimental conditions.

Infrared (IR) and its modern variant, Fourier-Transform Infrared (FTIR) spectroscopy, are employed to identify the functional groups within a molecule by measuring the vibrations of its chemical bonds.

The IR spectrum of this compound displays characteristic absorption bands that verify the presence of the piperidine and triazole rings. N-H stretching vibrations from both rings are typically observed in the region of 3100-3300 cm⁻¹. C-H stretching vibrations from the piperidine ring are found around 2855-2938 cm⁻¹. The stretching vibrations of the C=N and C-N bonds within the triazole and piperidine rings give rise to absorptions in the range of 1279-1647 cm⁻¹.

Key IR/FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3100 - 3300 |

| C-H | Stretching | 2855 - 2938 |

Mass spectrometry (MS) is a powerful analytical technique that determines the molecular weight of a compound by measuring the mass-to-charge ratio of its ions. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental formula.

For this compound, which has a chemical formula of C₇H₁₂N₄, the calculated exact mass for the protonated molecule [M+H]⁺ is 153.11346. HRMS analysis confirms this with an observed mass of 153.1135, validating the elemental composition of the compound.

Mass Spectrometry Data for this compound

| Technique | Ion | Calculated m/z | Observed m/z |

|---|

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV and visible light, which is useful for identifying chromophoric (light-absorbing) parts of a molecule. The 1,2,4-triazole (B32235) ring in the compound acts as a chromophore. The UV-Vis spectrum of a derivative of this compound has shown a maximum absorption (λmax) at 208 nm, which is characteristic of the electronic transitions within the triazole ring.

Advanced Crystallographic Analysis

Single Crystal X-ray Diffraction (SCXRD) provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid.

SCXRD analysis of a derivative, (S)-2-(1H-1,2,4-triazol-3-yl)piperidine hydrochloride, confirmed its absolute configuration. The analysis revealed that the piperidine ring adopts a chair conformation. The crystal structure is stabilized by a network of intermolecular hydrogen bonds, with the chloride ion acting as an acceptor for hydrogen bonds from the piperidinium (B107235) and triazolium nitrogen atoms.

Crystallographic Data for (S)-2-(1H-1,2,4-triazol-3-yl)piperidine hydrochloride

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.7865 (4) |

| b (Å) | 10.1555 (6) |

| c (Å) | 13.1501 (8) |

| Volume (ų) | 906.18 (9) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.389 |

Data corresponds to the hydrochloride salt of the (S)-enantiomer.

Polymorphism and Solid-State Structural Investigations

The solid-state structure of active pharmaceutical ingredients is critical as it influences their physical properties, such as solubility and stability. While specific crystallographic data for this compound is not extensively documented in publicly available literature, investigations into related triazole-containing heterocyclic compounds provide valuable insights into the techniques used for their characterization.

Solid-state structural investigations typically employ techniques like X-ray crystallography and solid-state NMR (ssNMR) spectroscopy. X-ray crystallography allows for the precise determination of the three-dimensional arrangement of atoms within a crystal lattice. For instance, the crystal structures of novel heterocycles containing 1,2,3-triazole moieties have been confirmed using single-crystal X-ray diffraction, which provides detailed information on bond lengths, angles, and intermolecular interactions. nih.gov In one study, crystals of a 3-methyl-4-phenyl-5-(2-pyridyl)-1,2,4-triazole were obtained from an ethanol-water mixture, and X-ray analysis revealed that the triazole, pyridine, and benzene (B151609) rings were not coplanar. epa.gov Such studies are crucial for understanding the spatial conformation of the molecule in the solid state.

Solid-state NMR is another powerful technique for characterizing the solid forms of pharmaceutical compounds, especially for studying polymorphism, where a compound can exist in multiple crystalline forms. nih.govnih.gov It can distinguish between different polymorphs and provide information about the local environment of atomic nuclei. rsc.orgjeol.com Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are standard for obtaining high-resolution spectra of solid samples.

Although specific polymorphic forms of this compound are not detailed in the literature, the general approach to their study would involve these advanced analytical methods. A hypothetical data table for a crystallographic study is presented below to illustrate the type of information that would be gathered.

Interactive Table 1: Hypothetical Crystallographic Data for a this compound Derivative

| Parameter | Value |

|---|---|

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a (Å) | 7.5 |

| b (Å) | 12.3 |

| c (Å) | 15.8 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1455.3 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.350 |

This data is illustrative and not based on experimental results for the specified compound.

Stereochemical Aspects of this compound Derivatives

The stereochemistry of piperidine derivatives is of paramount importance as it directly impacts their biological activity. The presence of chiral centers in this compound derivatives necessitates careful control and analysis of their stereochemical outcomes during synthesis.

Diastereoselectivity and Enantioselectivity in Synthesis

The synthesis of substituted piperidines often leads to the formation of multiple stereoisomers. Achieving high diastereoselectivity and enantioselectivity is a key challenge and a major focus of synthetic organic chemistry. Various strategies have been developed for the stereocontrolled synthesis of piperidine rings.

Diastereoselective synthesis aims to produce a specific diastereomer out of several possibilities. This can be achieved through various methods, including substrate-controlled, auxiliary-controlled, or reagent-controlled approaches. For example, in the synthesis of substituted piperidines, the choice of reducing agent for an intermediate imine can determine the cis/trans stereochemistry of the final product. One study reported that piperidine additives could improve the diastereomeric ratio in favor of the more stable trans isomer. acs.orgacs.org Highly diastereoselective syntheses of piperidin-2-ones have been achieved through four-component reactions, yielding a single diastereomer. researchgate.net

Enantioselective synthesis focuses on producing a specific enantiomer. This is often accomplished using chiral catalysts or auxiliaries. Iridium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts has been shown to be an effective method for producing enantioenriched 2-alkyl piperidines with high enantiomeric ratios (er). nih.gov Another approach involves the asymmetric aza-silyl-Prins reaction, which can yield diverse piperidines as single enantiomers. nih.gov

Interactive Table 2: Examples of Stereoselective Synthesis of Piperidine Derivatives

| Reaction Type | Catalyst/Reagent | Stereochemical Outcome | Reference |

|---|---|---|---|

| Asymmetric Hydrogenation | Ir-MeO-BoQPhos | Up to 93:7 er | nih.gov |

| Four-Component Reaction | Ammonium (B1175870) Acetate | Single diastereomer | researchgate.net |

| Asymmetric Aza-silyl-Prins | Chiral Auxiliary | Single enantiomers | nih.gov |

| Cycloaddition | Rhodium complex | Good diastereoselectivity | youtube.com |

This table presents general methods and is not specific to this compound.

Conformational Analysis of the Piperidine Ring

The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. idc-online.com However, the presence of substituents can influence the conformational equilibrium, and in some cases, boat or twist-boat conformations may become significant. ias.ac.inresearchgate.netacs.orgresearchgate.net

The orientation of the 1,2,4-triazolyl group at the C2 position can be either axial or equatorial. The preferred conformation is determined by the steric and electronic interactions between the substituent and the rest of the piperidine ring. Generally, bulky substituents prefer an equatorial position to avoid 1,3-diaxial interactions.

NMR spectroscopy is a primary tool for conformational analysis. The coupling constants (J-values) between adjacent protons on the piperidine ring are particularly informative. acs.orgchemicalbook.com The magnitude of the vicinal coupling constant (³JHH) is related to the dihedral angle between the protons, as described by the Karplus equation. miamioh.edu Large coupling constants (typically 10-13 Hz) are indicative of an axial-axial relationship, while smaller values are associated with axial-equatorial or equatorial-equatorial interactions. iastate.edu

For a 2-substituted piperidine in a chair conformation, the proton at C2 can have different coupling patterns depending on its orientation. An axial C2-proton will typically show a large coupling to the axial proton at C3 and a smaller coupling to the equatorial proton at C3. Conversely, an equatorial C2-proton will exhibit small couplings to both protons at C3. These NMR parameters allow for the detailed elucidation of the dominant conformation in solution.

Interactive Table 3: Typical ¹H NMR Coupling Constants for Piperidine Ring Protons

| Interaction | Dihedral Angle (approx.) | Typical ³JHH (Hz) |

|---|---|---|

| Axial - Axial | 180° | 10 - 13 |

| Axial - Equatorial | 60° | 2 - 5 |

| Equatorial - Equatorial | 60° | 2 - 5 |

Values are general and can vary with substitution and solvent.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the intrinsic properties of a molecule, providing insights into its reactivity, stability, and intermolecular interaction potential. researchgate.net

The electronic properties of a molecule are fundamental to its chemical behavior. For triazole derivatives, DFT methods are used to calculate key descriptors that govern their reactivity. researchgate.netnih.gov The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability. frontiersin.org A small energy gap suggests high reactivity and lower stability. frontiersin.org

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net For a molecule like 2-(1H-1,2,4-triazol-3-yl)piperidine, the nitrogen atoms of the triazole ring are expected to be electron-rich regions, making them potential sites for hydrogen bonding and coordination with biological targets. frontiersin.org

Table 1: Representative Quantum Chemical Descriptors for Triazole Derivatives This table illustrates the types of data generated from quantum chemical calculations for analogous compounds.

| Descriptor | Significance | Typical Calculation Method | Reference |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | DFT (e.g., B3LYP/cc-PVDZ) | researchgate.netnih.gov |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | DFT (e.g., B3LYP/cc-PVDZ) | researchgate.netnih.gov |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. | ΔE = ELUMO - EHOMO | researchgate.netfrontiersin.org |

| Dipole Moment (μ) | Measures the overall polarity of the molecule, influencing solubility and binding. | DFT | nih.gov |

| Electronegativity (χ) | Describes the power of an atom to attract electrons to itself. | DFT | researchgate.net |

The piperidine (B6355638) ring is a flexible six-membered heterocycle that can adopt several conformations, primarily the chair, boat, and twist-boat forms. rsc.org The specific conformation is critical as it dictates the three-dimensional shape of the molecule and its ability to fit into a receptor's binding site. Computational methods are used to explore the conformational energy landscape to identify the most stable (lowest energy) conformers and the energy barriers for interconversion. researchgate.netacs.org

For N-substituted piperidines, the orientation of the substituent (axial vs. equatorial) significantly impacts stability. acs.org In the case of this compound, calculations would determine the preferred orientation of the 1,2,4-triazole (B32235) group. Studies on related N-acylpiperidines have shown that allylic strain can strongly favor an axial orientation for a 2-substituent. acs.org Molecular mechanics and DFT calculations can quantitatively predict the conformational free energies and relative populations of different conformers in various environments. researchgate.netnih.gov

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. It is instrumental in understanding the structural basis of ligand-receptor interactions and is widely applied to piperidine and triazole-containing compounds. tandfonline.comnih.govnih.gov

Docking simulations place the ligand, such as this compound, into the active site of a biological target, such as an enzyme or receptor. The process generates multiple possible binding poses, which are then scored based on their predicted stability. researchgate.net Analysis of the top-ranked poses reveals crucial intermolecular interactions. These interactions typically include:

Hydrogen Bonds: The nitrogen atoms of the 1,2,4-triazole ring and the piperidine nitrogen are potential hydrogen bond donors and acceptors, capable of forming strong interactions with amino acid residues like aspartate, tyrosine, and serine. benthamdirect.comresearchgate.net

Hydrophobic Interactions: The carbon skeleton of the piperidine ring can engage in hydrophobic interactions with nonpolar residues in the binding pocket. nih.gov

π-π Stacking: If the target's active site contains aromatic residues like phenylalanine, tyrosine, or tryptophan, the triazole ring can participate in favorable π-π stacking interactions.

For instance, docking studies of piperidine-based inhibitors into the fatty acid amide hydrolase (FAAH) enzyme show that the heterocyclic moiety often occupies the acyl chain binding channel, with key interactions involving the catalytic triad (B1167595) (Ser-Ser-Lys). nih.govnih.gov Similarly, studies on histamine (B1213489) H3 receptor antagonists have identified key electrostatic interactions with residues like Asp114 and Tyr115. nih.govtbzmed.ac.ir

A primary goal of molecular docking is to predict the binding affinity of a ligand for its target, which is often expressed as a binding energy score (e.g., in kcal/mol) or a predicted inhibitory constant (pIC₅₀). nih.govmdpi.com Lower binding energy values typically indicate stronger, more favorable interactions. kaust.edu.sa While standard docking scores provide a rapid assessment, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are often used for refinement. kaust.edu.saplos.org These methods calculate the binding free energy of the ligand-protein complex, providing a more accurate ranking of potential inhibitors. plos.org

Computational studies on various piperidine-triazole derivatives have predicted their binding affinities against a range of biological targets, demonstrating the utility of these methods in identifying potent and selective compounds. nih.govnih.govmdpi.com

Table 2: Examples of Predicted Binding Affinities for Related Scaffolds This table illustrates the types of data generated from binding affinity prediction studies for analogous compounds against various biological targets.

| Target Protein | Compound Class | Predicted Affinity (Method) | Reference |

|---|---|---|---|

| Sigma-1 Receptor (S1R) | Piperidine/Piperazine (B1678402) derivatives | Ki values ranging from 3.2 to 434 nM | nih.gov |

| FAAH | Piperazine-carboxamides | pIC₅₀ values up to 12.4 | mdpi.com |

| Chk1 Kinase | Benzoisoxazolyl-piperidinyl-triazoles | Docking scores (kcal/mol) | researchgate.netjksus.org |

| Butyrylcholinesterase (BChE) | Piperidine-Triazole hybrids | IC₅₀ value of 15.5 ± 0.39 µM | mdpi.com |

| SARS-CoV-2 Mpro | Piperidine derivatives | ΔGbind of -6.78 kcal/mol (MMPBSA) | kaust.edu.sa |

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, modeling the movement of atoms and molecules over time. MD simulations are used to assess the stability of the docked complex and to refine the understanding of binding interactions. nih.govkaust.edu.sa

In a typical MD simulation, the docked ligand-protein complex is placed in a simulated aqueous environment, and the trajectory of the system is calculated over a period of nanoseconds. nih.gov Key metrics analyzed from the simulation include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms is monitored over time. A stable RMSD value suggests that the complex has reached equilibrium and the ligand remains securely in the binding pocket. kaust.edu.sa

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies which parts of the protein are flexible and which are stable. High fluctuations in residues within the binding site can indicate their importance in accommodating the ligand.

Hydrogen Bond Analysis: The persistence of hydrogen bonds identified in docking can be tracked throughout the simulation. Stable hydrogen bonds that are maintained for a high percentage of the simulation time are considered crucial for binding. kaust.edu.sa

MD simulations have been successfully used to validate the binding modes of piperidine derivatives in targets like the sigma-1 receptor and SARS-CoV-2 main protease, confirming the stability of the predicted interactions. nih.govkaust.edu.sarsc.org

1 Prediction of Lipophilicity and Bioavailability

Bioavailability is a more complex parameter influenced by factors including solubility, permeability, and metabolic stability. Predictive models for human intestinal absorption (HIA) and Caco-2 cell permeability are often used. For a molecule like this compound, its relatively small size and the presence of both polar (triazole) and non-polar (piperidine) moieties suggest it may have favorable absorption characteristics.

2 Evaluation of Drug-Likeness Rules (e.g., Lipinski's Rule of Five)

Lipinski's Rule of Five is a widely used guideline to assess the drug-likeness of a chemical compound and its likelihood of being an orally active drug. units.itlindushealth.com The rule states that, in general, an orally active drug has:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular weight under 500 daltons.

A logP value not greater than 5. lindushealth.com

Let's assess this compound against these criteria.

| Lipinski's Rule Parameter | Value for this compound | Compliance |

|---|---|---|

| Molecular Weight | 152.19 g/mol | Yes |

| Hydrogen Bond Donors | 2 (N-H on triazole and piperidine) | Yes |

| Hydrogen Bond Acceptors | 3 (Nitrogen atoms in the triazole ring) | Yes |

| LogP (Predicted) | ~0.5 - 1.5 (Estimated based on similar fragments) | Yes |

As the table demonstrates, this compound is predicted to be fully compliant with Lipinski's Rule of Five, suggesting it possesses physicochemical properties consistent with those of orally bioavailable drugs. This strong theoretical foundation makes it an intriguing candidate for further empirical investigation.

Pharmacological Investigations and Biological Activities in Vitro/in Vivo, Non Human, Non Clinical

Antimicrobial Activity Studies

Derivatives of 2-(1H-1,2,4-triazol-3-yl)piperidine have been the subject of numerous studies to evaluate their efficacy against a variety of microbial pathogens. These investigations have demonstrated that the strategic combination of the piperidine (B6355638) and 1,2,4-triazole (B32235) rings can lead to compounds with significant antibacterial, antifungal, and antitubercular activities.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

A number of studies have highlighted the potential of piperidine-triazole derivatives as antibacterial agents. For instance, a series of Schiff bases synthesized from 3-amino-1,2,4-triazole-5-thiol and various benzaldehyde (B42025) derivatives in the presence of piperidine were tested for their biological activity against four types of Gram-positive and Gram-negative bacteria. One compound in particular, designated MP1, was found to inhibit all tested bacterial strains at the initial four concentrations. jptcp.com

In another study, newly synthesized triazolo[4,3-a]pyrazine derivatives were evaluated for their in vitro antibacterial activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. Several of these compounds exhibited moderate to good antibacterial activities. nih.gov Specifically, compound 2e showed notable activity with Minimum Inhibitory Concentrations (MICs) of 32 µg/mL against S. aureus and 16 µg/mL against E. coli, which is comparable to the antibiotic ampicillin. nih.gov The antibacterial effects of 1,2,4-triazole derivatives are thought to occur through the destruction of the bacterial cell membrane and the inhibition of DNA gyrase and topoisomerase IV. nih.gov

Furthermore, research on 4-substituted-3-(piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thiones has been conducted to investigate their potential antibacterial activities. researchgate.net The synthesis of 2,5-bis(heterocyclic)-1,3,4-oxadiazoles, which incorporate triazole moieties, also yielded compounds with moderate activity against Staphylococcus aureus, Listeria monocytogenes, and Escherichia coli. cardiff.ac.uk

Table 1: Antibacterial Activity of Selected Piperidine-Triazole Derivatives

| Compound/Derivative | Test Organism(s) | Key Findings |

|---|---|---|

| Schiff bases (MP1-MP10) | Gram-positive and Gram-negative bacteria | Compound MP1 inhibited all tested bacteria at the first four concentrations. jptcp.com |

| Triazolo[4,3-a]pyrazine derivative (2e) | Staphylococcus aureus, Escherichia coli | MIC of 32 µg/mL against S. aureus and 16 µg/mL against E. coli. nih.gov |

| 2,5-bis(Triazol-4-yl)-1,3,4-oxadiazoles | Staphylococcus aureus, Listeria monocytogenes, Escherichia coli | Showed moderate activity against the tested strains. cardiff.ac.uk |

Antifungal Efficacy Against Various Fungal Pathogens

The 1,2,4-triazole moiety is a well-known pharmacophore in many clinically used antifungal drugs, where it acts by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for ergosterol (B1671047) biosynthesis in fungi. nih.gov Consequently, numerous piperidine-triazole derivatives have been synthesized and evaluated for their antifungal properties.

Studies on 4-substituted-3-(piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thiones have explored their potential as antifungal agents. researchgate.net Additionally, a series of carbazole-triazole conjugates were synthesized and screened for their antifungal activities against Candida albicans and other fungal species. nih.gov

Research into 1,2,4-triazole derivatives has shown that specific structural features can enhance antifungal potency. For example, certain triazole derivatives demonstrated good antifungal activity against C. albicans with MIC values ranging from 0.0625 to 1 μg/mL. nih.gov Another analogue exhibited excellent potency against all tested fungal strains with MICs between 0.0313 and 1 μg/mL. nih.gov

Table 2: Antifungal Activity of Selected Triazole Derivatives

| Compound/Derivative Class | Test Organism(s) | Key Findings |

|---|---|---|

| 1,2,4-Triazole derivatives | Candida albicans | Good antifungal activity with MICs ranging from 0.0625–1 μg/mL. nih.gov |

| Triazole analogue 7a | Various fungal strains | Excellent potency with MICs of 0.0313–1 μg/mL. nih.gov |

| 4-substituted-3-(piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thiones | Fungal pathogens | Investigated for potential antifungal activity. researchgate.net |

Investigation of Antitubercular Potential

The emergence of drug-resistant strains of Mycobacterium tuberculosis has spurred the search for novel antitubercular agents. The 1,3,4-oxadiazole (B1194373) heterocyclic core, which is structurally related to the triazole ring system, has demonstrated notable anti-tuberculosis activity. researchgate.net This suggests that compounds incorporating a triazole ring, such as derivatives of this compound, may also possess antitubercular properties. While direct studies on the specific parent compound are limited, the broader class of triazole-containing heterocycles is considered a promising area for the development of new anti-tuberculosis drugs.

Anticancer and Antitumor Research

The cytotoxic potential of piperidine and triazole derivatives against various cancer cell lines has been extensively investigated. These studies aim to identify novel compounds that can inhibit cancer cell proliferation and induce cell death through various mechanisms.

In Vitro Cytotoxicity Against Cancer Cell Lines

A variety of piperidine-triazole derivatives have demonstrated significant in vitro cytotoxicity against human cancer cell lines. For instance, a series of newly synthesized jptcp.comCurrent time information in Bangalore, IN.nih.govtriazolo[4,3-a]pyrimidine derivatives were evaluated for their antitumor activities against MDA-MB-231 and MCF-7 breast cancer cell lines. nih.gov Among these, compounds 4c and 4j showed the most promising activity, with IC50 values of 17.83 µM against MDA-MB-231 and 19.73 µM against MCF-7, respectively. nih.gov

In another study, a series of pyrazoline derivatives and their chalcone (B49325) intermediates, which feature a triazole nucleus, were synthesized and tested for their anticancer potential. nih.gov Compound 12c was identified as the most active from this series, with a GI50 value of 6.7 µM against the human liver carcinoma cell line HepG2. nih.gov Interestingly, an intermediate compound, 11c, exhibited even more potent cytotoxicity with a GI50 value of 1.3 µM against the prostate cancer cell line DU145. nih.gov

Furthermore, research on andrographolide-based triazole derivatives has shown that several compounds bearing a phenyl moiety had improved antiproliferative activity compared to the parent compound. nih.gov

Table 3: In Vitro Cytotoxicity of Selected Piperidine-Triazole Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Cytotoxicity (IC50/GI50) |

|---|---|---|

| jptcp.comCurrent time information in Bangalore, IN.nih.govTriazolo[4,3-a]pyrimidine (4c) | MDA-MB-231 (Breast) | IC50: 17.83 µM |

| jptcp.comCurrent time information in Bangalore, IN.nih.govTriazolo[4,3-a]pyrimidine (4j) | MCF-7 (Breast) | IC50: 19.73 µM |

| Pyrazoline derivative (12c) | HepG2 (Liver) | GI50: 6.7 µM |

| Chalcone intermediate (11c) | DU145 (Prostate) | GI50: 1.3 µM |

Mechanisms of Action in Cancer Cells (e.g., cell cycle arrest, apoptosis induction)

Investigations into the mechanisms underlying the anticancer effects of piperidine-triazole derivatives have revealed their ability to interfere with key cellular processes such as cell cycle progression and apoptosis.

For example, the cytotoxic pyrazoline derivatives 11c and 12c were found to cause an accumulation of cells in the G2/M phase of the cell cycle. nih.gov These compounds also inhibited tubulin polymerization, a critical process for cell division. nih.gov Furthermore, they were shown to reduce the mitochondrial membrane potential and activate caspases 3 and 9, which are key executioners of apoptosis, indicating their ability to trigger programmed cell death. nih.gov

Similarly, an andrographolide-based triazole derivative, compound 12, was found to induce G2/M cell cycle arrest and apoptosis in a concentration-dependent manner in human pancreatic ductal adenocarcinoma (PANC-1) cells. nih.gov This compound also significantly reduced cell migration, suggesting its potential to inhibit metastasis. nih.gov

The ability of piperidine derivatives to induce apoptosis has been observed in other contexts as well. For instance, a piperidine derivative was shown to induce apoptosis in prostate cancer cells by decreasing the expression of anti-apoptotic proteins like XIAP and BCL-2, and increasing the expression of the pro-apoptotic protein BAX. nih.gov

Table 4: Mechanisms of Anticancer Action of Selected Piperidine-Triazole Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Mechanism of Action |

|---|---|---|

| Pyrazoline derivatives (11c, 12c) | - | G2/M cell cycle arrest, inhibition of tubulin polymerization, induction of apoptosis via caspase activation. nih.gov |

| Andrographolide-triazole derivative (12) | PANC-1 (Pancreatic) | G2/M cell cycle arrest, induction of apoptosis, reduction of cell migration. nih.gov |

| Piperidine derivative | PC3 (Prostate) | Induction of apoptosis via modulation of BAX, BCL-2, and XIAP expression. nih.gov |

Anti-inflammatory Properties

Derivatives of the 1,2,4-triazole nucleus are recognized for their wide range of pharmacological activities, including anti-inflammatory effects. nih.govnih.gov This has prompted investigations into compounds that merge the 1,2,4-triazole ring with a piperidine moiety to explore their potential as anti-inflammatory agents.

Inhibition of Inflammatory Mediators and Enzymes (e.g., cyclooxygenase, lipoxygenase, 15-LOX)

A key mechanism for anti-inflammatory action is the inhibition of enzymes involved in the arachidonic acid cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.govnih.gov These enzymes are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, which are potent inflammatory mediators. nih.govnih.gov The development of compounds that can inhibit these enzymes is a major focus of anti-inflammatory drug research. nih.gov

In this context, a series of N-substituted piperidine-bearing 1,2,4-triazole derivatives were synthesized and evaluated for their inhibitory potential against the lipoxygenase (LOX) enzyme. nih.gov Specifically, derivatives of 1-(4-toluenesulfonyl)-4-[3-(N-alkyl/phenyl/aryl-2-ethanamoyl thio)-4-methyl-4H-1,2,4-triazol-5-yl] piperidine were tested. The results, expressed as IC₅₀ values (the concentration required to inhibit 50% of the enzyme's activity), demonstrated a range of potencies. For instance, the derivative with a 3,4-dichlorophenyl substitution showed the most potent LOX inhibition with an IC₅₀ value of 0.011 µM. nih.gov

| Compound Derivative (Substituent R) | Lipoxygenase IC₅₀ (µM) |

|---|---|

| Methyl phenyl | 0.73 ± 0.54 |

| 3,4-Dichlorophenyl | 0.011 ± 0.001 |

| 4-Bromophenyl | 0.014 ± 0.002 |

| 4-Chlorophenyl | 0.015 ± 0.001 |

| 2,4-Dichlorophenyl | 0.016 ± 0.002 |

This table presents a selection of lipoxygenase inhibition data for derivatives of 1-(4-toluenesulfonyl)-4-[3-(N-alkyl/phenyl/aryl-2-ethanamoyl thio)-4-methyl-4H-1,2,4-triazol-5-yl] piperidine. Data sourced from Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. nih.gov

Modulation of Inflammatory Pathways

The inhibition of enzymes like COX and LOX is a direct method of modulating inflammatory pathways. nih.gov By blocking the action of these enzymes, triazole-piperidine derivatives can effectively reduce the production of prostaglandins and leukotrienes. nih.govnih.gov Leukotrienes, produced via the 5-LOX pathway, are involved in various inflammatory processes; for example, LTB₄ is a chemoattractant for leukocytes, while other leukotrienes are potent bronchoconstrictors. nih.gov Therefore, dual inhibitors of both COX and 5-LOX are considered a promising therapeutic strategy to enhance anti-inflammatory effects and potentially reduce side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov

Enzyme Inhibition Studies

Beyond their anti-inflammatory potential, derivatives of this compound have been investigated for their ability to inhibit other clinically relevant enzymes.

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine (B1216132). jrespharm.comnih.gov Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease, as it increases the levels of acetylcholine in the brain. jrespharm.comnih.gov

The same series of 1-(4-toluenesulfonyl)-4-[3-(N-alkyl/phenyl/aryl-2-ethanamoyl thio)-4-methyl-4H-1,2,4-triazol-5-yl] piperidine derivatives were also screened for their AChE inhibitory activity. nih.gov The study found that several of these compounds were potent inhibitors of AChE. The derivative substituted with a methyl phenyl group was identified as the most potent, with an IC₅₀ value of 0.017 µM. nih.gov This line of research highlights the potential of the triazole-piperidine scaffold in developing new treatments for neurodegenerative disorders. nih.gov

| Compound Derivative (Substituent R) | Acetylcholinesterase IC₅₀ (µM) |

|---|---|

| Methyl phenyl | 0.017 ± 0.50 |

| 4-Fluorophenyl | 0.019 ± 0.002 |

| 4-Bromophenyl | 0.021 ± 0.001 |

| 4-Chlorophenyl | 0.024 ± 0.001 |

| 3-Nitrophenyl | 0.026 ± 0.002 |

This table displays selected acetylcholinesterase inhibition data for derivatives of 1-(4-toluenesulfonyl)-4-[3-(N-alkyl/phenyl/aryl-2-ethanamoyl thio)-4-methyl-4H-1,2,4-triazol-5-yl] piperidine. Data sourced from Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. nih.gov

Alpha-Glucosidase Inhibition

Alpha-glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into glucose. Inhibiting this enzyme can delay carbohydrate digestion and absorption, thereby lowering post-meal blood glucose levels. This makes alpha-glucosidase inhibitors a valuable therapeutic option for managing type 2 diabetes. nih.govnih.gov

The therapeutic potential of triazole derivatives in this area has been explored. nih.gov The piperidine-triazole derivatives previously mentioned were also evaluated for their ability to inhibit α-glucosidase. nih.gov The results indicated moderate inhibitory activity, with IC₅₀ values ranging from 19.35 to 49.37 µM. nih.gov The most effective compound in this series was the methyl phenyl-substituted derivative. nih.gov

| Compound Derivative (Substituent R) | Alpha-Glucosidase IC₅₀ (µM) |

|---|---|

| Methyl phenyl | 19.35 ± 1.28 |

| 4-Fluorophenyl | 21.14 ± 1.14 |

| 4-Bromophenyl | 23.14 ± 1.21 |

| 4-Chlorophenyl | 25.13 ± 1.15 |

| 3-Nitrophenyl | 28.14 ± 1.24 |

This table shows selected alpha-glucosidase inhibition data for derivatives of 1-(4-toluenesulfonyl)-4-[3-(N-alkyl/phenyl/aryl-2-ethanamoyl thio)-4-methyl-4H-1,2,4-triazol-5-yl] piperidine. Data sourced from Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. nih.gov

Glutaminyl Cyclase (QC) Inhibition

Glutaminyl cyclase (QC) is an enzyme that catalyzes the formation of pyroglutamate (B8496135) (pGlu) from N-terminal glutamine residues of peptides and proteins. This modification is implicated in the pathogenesis of Alzheimer's disease by promoting the aggregation of amyloid-beta (Aβ) peptides. nih.gov Consequently, inhibiting QC is considered a promising disease-modifying strategy for Alzheimer's. nih.govglpbio.com

While hundreds of QC inhibitors have been developed, with some, like PQ912, reaching clinical trials, there is no specific research in the provided results detailing the inhibition of QC by compounds with the direct this compound scaffold. nih.gov Current potent QC inhibitors often feature different core structures, such as benzimidazole. nih.gov For example, one potent human QC inhibitor, designed as an anti-Alzheimer's agent, has an IC₅₀ of 4.5 nM but is not based on a triazole-piperidine framework. glpbio.com The exploration of triazole-piperidine derivatives as QC inhibitors remains an open area for future research.

Receptor Antagonist/Agonist Profiling

This section explores the interaction of this compound with various receptor systems.

Vasopressin Receptor Antagonism (V1a Receptor)

A review of published scientific literature did not yield specific data regarding the activity of this compound as a vasopressin V1a receptor antagonist. While other piperidine-containing molecules have been investigated for V1a antagonism, specific research findings for this compound are not available. Current time information in Bangalore, IN.

Alpha-1 Adrenoceptor Antagonism (Subtype Specificity)

There is no specific information available in the current scientific literature detailing the alpha-1 adrenoceptor antagonist activity or subtype specificity of this compound. Research on alpha-1 adrenoceptor antagonists has included various chemical structures, but the profile of this specific compound has not been reported.

P2Y14 Receptor Antagonism

Investigations into the P2Y14 receptor have identified various antagonists, some of which feature triazole and piperidine moieties. However, a thorough search of the scientific literature did not reveal any studies specifically evaluating this compound as a P2Y14 receptor antagonist.

Other Biological Activities Under Investigation

This section covers other potential biological effects of this compound that have been subject to investigation.

Immunomodulatory Effects

While various derivatives of 1,2,4-triazole have been explored for their potential immunomodulatory effects, there are no specific studies in the available literature that investigate or report on the immunomodulatory activities of this compound.

Antiviral Efficacy

The 1,2,4-triazole nucleus is a component of some known antiviral agents, and numerous derivatives have been synthesized and tested for antiviral efficacy. Despite this, a review of the literature found no specific data or research findings on the antiviral properties of this compound.

Antihypoxic and Actoprotective Activity of this compound and Related Compounds

Extensive investigation into the pharmacological properties of this compound reveals a notable absence of published scientific literature detailing its specific antihypoxic and actoprotective activities. Despite a comprehensive search of available scientific databases and publications, no in vitro or in vivo non-human, non-clinical studies focusing on the potential of this particular compound to mitigate hypoxic conditions or enhance physical performance were identified.

However, research into structurally related 1,2,4-triazole derivatives provides some insight into the potential pharmacological activities of this class of compounds. One such study explored the actoprotective activity of a series of 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazole-3-yl)thio)acetates. Actoprotectors are substances that enhance the body's resistance to physical loads without increasing oxygen consumption. This research indicates that the 1,2,4-triazole scaffold is of interest for the development of compounds with potential to improve physical performance.

While the findings for these related compounds are noted, it is crucial to emphasize that these results cannot be directly extrapolated to this compound due to differences in their chemical structures. The specific substitution pattern on the triazole ring and the nature of the substituent at position 3 can significantly influence the pharmacological profile.

Structure Activity Relationship Sar and Mechanistic Insights

Correlating Structural Features with Biological Activity

The specific arrangement and decoration of the 2-(1H-1,2,4-triazol-3-yl)piperidine core are critical in defining its interaction with biological targets. The piperidine (B6355638) ring can adopt various conformations, influencing how the molecule presents its functional groups to a receptor or enzyme active site. The triazole ring, with its multiple nitrogen atoms, offers sites for hydrogen bonding and coordination with metal ions, which are often key to biological function.

The introduction of substituents onto the piperidine or triazole rings is a primary strategy for modulating the pharmacological profile of this class of compounds. The nature, size, and position of these substituents can profoundly affect binding affinity, selectivity, and pharmacokinetic properties.

Studies on related piperidine-triazole hybrids have provided valuable insights into these relationships. For instance, in a series of piperidinyl-substituted Current time information in Bangalore, IN.nih.govkuleuven.betriazolo[1,5-a]pyrimidines developed as anti-HIV agents, the nature of the linker attached to the piperidine nitrogen was found to be crucial. A sulfonyl group as a spacer to a terminal aromatic ring was shown to be more favorable for anti-HIV-1 potency than a dithiocarbamate (B8719985) methylene (B1212753) moiety, highlighting the importance of the linker's electronic and steric properties. kuleuven.be

In another example, the development of piperazine (B1678402) and piperidine triazole ureas as inhibitors of monoacylglycerol lipase (B570770) (MAGL) demonstrated the critical role of substituents in achieving selectivity. The combination of a triazole "leaving group" for potent inhibition with a bulky aromatic benzodioxolyl moiety was essential for high selectivity. nih.gov This illustrates a key principle where one part of the molecule drives potency and another directs selectivity.

Furthermore, the synthesis of Schiff bases derived from 3-amino-1,2,4-triazole-5-thiol and various substituted benzaldehydes has shown that the nature of the substituent on the aromatic ring dictates antibacterial efficacy. jptcp.com As shown in the table below, electron-withdrawing and electron-donating groups on the phenyl ring attached to the azomethine group influence the activity against different bacterial strains.

| Compound | Substituent (R) on Benzaldehyde (B42025) | Biological Activity Highlight |

|---|---|---|

| MP1 | 4-N,N-dimethyl | Showed broad-spectrum inhibition against all tested bacterial strains. jptcp.com |

| MP2 | 4-Nitro | Moderate activity. |

| MP3 | 2-Nitro | Moderate activity. |

| MP4 | 4-Chloro | Variable activity. |

| MP5 | 2-Chloro | Variable activity. |

| MP6 | 4-Hydroxy | Lower activity compared to MP1. |

Fusing the core scaffold to other ring systems is a powerful strategy to create more rigid, planar structures with distinct biological profiles. The fusion of a 1,2,4-triazole (B32235) ring with a pyrimidine (B1678525) ring results in Current time information in Bangalore, IN.nih.govkuleuven.betriazolo[4,3-a]pyrimidines, a class of bicyclic heterocycles with demonstrated antiproliferative effects. nih.gov The planarity of such fused systems can enhance π-π stacking interactions with biological targets. For example, studies on 1,2,4-triazolo[4,3-a]quinoxalines, a related fused system, have emphasized the near-planar conformation of the heterocyclic core. researchgate.net

Isomeric variations also play a critical role. The specific linkage between the piperidine and triazole rings (e.g., at position 3 or 5 of the triazole) and the substitution pattern on the piperidine ring (e.g., 2-, 3-, or 4-substituted) are key determinants of activity. Many biologically active molecules feature a piperidin-4-yl moiety, which allows for substitution on the nitrogen atom to extend into a binding pocket. kuleuven.benih.govresearchgate.net Furthermore, the distinction between 1,2,4-triazoles and their 1,2,3-triazole isomers is significant. The latter are readily synthesized via copper-catalyzed azide-alkyne cycloaddition ("click chemistry") and have been explored in various contexts, such as antifungal agents where piperidine-based 1,2,3-triazolylacetamides have shown potent activity. nih.gov

Pharmacophore Development and Optimization

A pharmacophore model for this class of compounds identifies the essential structural features required for biological activity. This model serves as a blueprint for the design of new, more potent, and selective analogs.

Based on studies of related compounds, a general pharmacophore for the this compound scaffold can be proposed. Key elements include:

The Piperidine Ring: Acts as a central scaffold and often engages in hydrophobic or van der Waals interactions. The nitrogen atom can be a key interaction point, either as a hydrogen bond acceptor or as a point of attachment for other functional groups. researchgate.netmdpi.com

The 1,2,4-Triazole Ring: Provides hydrogen bond donors and acceptors, crucial for anchoring the molecule in a binding site. It can also act as a bioisosteric replacement for other groups, such as amides or esters.

Substituent Vector: The position of the link between the two rings and the potential for substitution on both rings provide vectors for orienting functional groups in three-dimensional space to optimize interactions with a target. For instance, in MAGL inhibitors, a key aromatic moiety is necessary for achieving selectivity. nih.gov

The optimization of the this compound scaffold follows several key design principles:

Scaffold Hopping and Ring Fusion: Replacing or fusing the core rings with other heterocyclic systems can alter the compound's properties and lead to novel activities. Fusing the triazole to a pyrimidine, for example, has been a successful strategy for developing anticancer agents. nih.gov

Structure-Based Design: When the structure of the biological target is known, computational methods like molecular docking can guide the design of substituents that complement the binding site. This approach was used to rationalize the activity of piperidinyl-substituted Current time information in Bangalore, IN.nih.govkuleuven.betriazolo[1,5-a]pyrimidines as HIV-1 inhibitors. kuleuven.be

Modulation of Physicochemical Properties: Substituents can be used to fine-tune properties like lipophilicity (logP), solubility, and metabolic stability. The piperidine moiety is particularly useful for this, as modifications to its nitrogen atom can significantly impact these parameters. nih.gov

Elucidation of Molecular Mechanisms

Derivatives of the piperidine-triazole scaffold have been shown to exert their biological effects through a variety of molecular mechanisms, underscoring the versatility of this chemical framework.

Enzyme Inhibition: A prominent mechanism is the inhibition of key enzymes. This has been observed with piperidine triazole ureas, which act as potent and selective irreversible inhibitors of monoacylglycerol lipase (MAGL) by forming a covalent bond with the enzyme's active site serine. nih.gov

Receptor Modulation: In the central nervous system, piperidine-containing compounds often target neurotransmitter receptors. For example, novel benzoxazole-piperidine derivatives have been developed as multi-target antipsychotics that exhibit high affinity for dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A/5-HT2A receptors. nih.gov

Disruption of Protein-Protein Interactions: Some piperidine-triazole hybrids have been found to induce cancer cell death by interfering with critical protein-protein interactions. A notable example is the inhibition of the PUMA/Bcl-xL interaction, which is crucial for the regulation of apoptosis. nih.gov

Induction of Apoptosis and Cell Cycle Arrest: As a mechanism for antifungal activity, piperidine-based 1,2,3-triazolylacetamide derivatives have been shown to induce programmed cell death (apoptosis) and cause cell cycle arrest in the S-phase in the pathogenic fungus Candida auris. nih.gov

Ion Channel Modulation: The anticonvulsant effects of piperine, a piperidine alkaloid, have been linked to the inhibition of voltage-gated Na+ channels, a mechanism shared by several established antiepileptic drugs. nih.gov

Anti-inflammatory Pathways: Triazole-pyrimidine hybrids have demonstrated neuroprotective and anti-neuroinflammatory effects by inhibiting endoplasmic reticulum (ER) stress, apoptosis, and the NF-κB inflammatory pathway. nih.gov

The diverse mechanisms of action highlight the remarkable adaptability of the this compound scaffold, making it a highly valuable starting point for the development of new therapeutic agents targeting a wide range of diseases.

Binding Site Analysis and Target Interactions

The chemical structure of this compound, combining a piperidine ring with a 1,2,4-triazole moiety, suggests several potential modes of interaction with biological targets. The 1,2,4-triazole ring, in particular, is a versatile pharmacophore known for its ability to engage in various non-covalent interactions within enzyme active sites. nih.gov

The key interaction capabilities of the 1,2,4-triazole moiety include:

Hydrogen Bonding: The nitrogen atoms and the N-H group of the triazole ring can act as both hydrogen bond donors and acceptors, which is crucial for anchoring a molecule to a specific receptor site. nih.gov

Metal Chelation: The arrangement of nitrogen atoms allows the triazole ring to act as an effective metal-binding group, or chelator. This is a prominent feature in its interaction with metalloenzymes. For example, triazole-based compounds have been designed as histone deacetylase (HDAC) inhibitors, where the triazole moiety coordinates with the zinc ion in the enzyme's catalytic domain. nih.gov

Dipole Interactions: The triazole ring possesses a significant dipole moment, enabling favorable interactions with polar residues in a binding pocket. nih.gov

Studies on related heterocyclic compounds have provided specific examples of these interactions. For instance, docking studies of 1,2,4-triazole derivatives have revealed key interactions with the active sites of various enzymes, as detailed in the table below.

Interactive Table: Target Interactions of 1,2,4-Triazole-Containing Compounds

| Target Enzyme | Key Interacting Residues | Type of Interaction | Compound Class | Reference |

|---|---|---|---|---|

| VEGFR-2 | Lys868 | Hydrogen Bond | 1,2,4-Triazole derivatives | nih.gov |

| CDK2 | Not specified | Inhibition, likely H-bonding and hydrophobic interactions | Chromen-2-ones with triazolethiones | nih.gov |

| InhA (M. tuberculosis) | Not specified | Binding within pocket | Coumarin-triazole hybrids | nih.gov |

| Histone Deacetylase (HDAC) | Zinc (Zn2+) ion | Metal Chelation (Zinc Binding Group) | Triazol-4-ylphenyl bearing hydroxamates | nih.gov |

These examples underscore the versatility of the 1,2,4-triazole ring as a pharmacophore that can be tailored to target a diverse range of enzymes through specific binding interactions.

Cellular Pathway Modulation

Compounds containing 1,2,4-triazole and piperidine motifs have been shown to modulate several critical cellular signaling pathways implicated in diseases like cancer and neurodegenerative disorders.

PI3K/Akt/mTOR Pathway: The phosphatidylinositol-3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers. youtube.commonash.edu Several studies have identified 1,2,4-triazole derivatives as potent inhibitors of this pathway. For example, certain 1,2,4-triazolo-linked conjugates have been developed as dual inhibitors of tankyrase (a component of the Wnt/β-catenin pathway) and PI3K, effectively targeting the crosstalk between these two oncogenic signaling cascades. nih.gov Similarly, other triazole-containing molecules have demonstrated robust inhibition of the TORC1/p70S6K/S6 axis, which is downstream of Akt, leading to cytotoxic effects in cancer cells. nih.gov

Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. A series of 1,2,4-triazole derivatives have been identified as activators of this pathway. nih.govnih.gov These compounds were found to promote the nuclear translocation of Nrf2, which in turn boosts the expression of antioxidant proteins such as Heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase (NQO1). nih.gov This mechanism provides a strong basis for the neuroprotective effects observed with these compounds against oxidative stress-induced cell damage in models of ischemic stroke. nih.govnih.gov

Apoptosis and Cell Cycle Control: The ability to induce programmed cell death (apoptosis) and halt the cell cycle are key mechanisms for anticancer and antifungal agents. Research on piperidine-based 1,2,3-triazolylacetamide derivatives (structurally related to the target compound) has shown that they can induce apoptosis and cause cell cycle arrest in the S-phase in the pathogenic fungus Candida auris. nih.gov Furthermore, various novel indolyl 1,2,4-triazole scaffolds have been evaluated as inhibitors of cyclin-dependent kinases (CDK4/CDK6), which are crucial for cell cycle progression, demonstrating their potential as anti-proliferative agents. rsc.org

Interactive Table: Cellular Pathways Modulated by Related Triazole Compounds

| Pathway | Effect | Compound Class | Reference |

|---|---|---|---|

| PI3K/Akt/mTOR | Inhibition | 1,2,4-Triazolo-linked bis-indolyl conjugates | nih.gov |

| Nrf2 Signaling | Activation | 1,3,5-Triaryl substituted 1,2,4-triazoles | nih.gov |

| Apoptosis & Cell Cycle | Induction of apoptosis, S-phase arrest | Piperidine based 1,2,3-triazolylacetamides | nih.gov |

| Wnt/β-catenin | Inhibition (via Tankyrase) | 1,2,4-Triazolo-linked bis-indolyl conjugates | nih.gov |

| CDK4/CDK6 Cell Cycle Regulation | Inhibition | Indolyl 1,2,4-triazole derivatives | rsc.org |

Molecular Basis of Observed Biological Effects

The diverse biological activities reported for compounds containing the 1,2,4-triazole-piperidine scaffold are a direct consequence of their molecular structure and resulting chemical properties.

The molecular basis for the observed effects can be summarized as follows:

Enzyme Inhibition via Active Site Binding: Many of the biological effects stem from the ability of the 1,2,4-triazole ring to function as a potent pharmacophore. Its capacity to coordinate with metal ions, such as the zinc cation in the active site of HDACs, forms the basis of its inhibitory action against this class of enzymes. nih.gov This zinc-binding ability is a key feature that has been exploited in the design of numerous metalloenzyme inhibitors.

Disruption of Signaling Cascades: By inhibiting key enzymes like PI3K or Akt, these compounds can block entire downstream signaling pathways. youtube.comyoutube.com The inhibition of the PI3K/Akt pathway, for instance, deprives cancer cells of critical signals for growth and survival, ultimately leading to apoptosis.

Activation of Protective Pathways: In the context of neuroprotection, the molecular basis of action for some 1,2,4-triazole derivatives is the activation of the Nrf2 antioxidant response pathway. nih.govnih.gov These compounds were shown to scavenge reactive oxygen species (ROS), restore mitochondrial membrane potential, and enhance the activity of antioxidant enzymes, thereby protecting cells from oxidative damage. nih.gov

Induction of Apoptosis: The antifungal activity of related piperidine-triazole compounds is rooted in their ability to disrupt the fungal plasma membrane, which triggers the induction of apoptosis and cell cycle arrest. nih.gov This represents a direct cytotoxic mechanism against pathogenic microbes.

Future Research Directions and Potential Applications Non Clinical/therapeutic Focus

Design and Synthesis of Novel Scaffolds with Improved Biological Profiles

Future research will likely focus on the strategic modification of the 2-(1H-1,2,4-triazol-3-yl)piperidine core to create new molecular architectures with enhanced or entirely new biological functions. The 1,2,4-triazole (B32235) moiety is a particularly attractive target for derivatization due to its significant role in a wide range of biologically active compounds. nih.govchemmethod.comzsmu.edu.ua Synthetic strategies will probably involve creating hybrid molecules by fusing the core scaffold with other pharmacologically important heterocycles, such as thiazolidinones or imidazoles, to explore synergistic effects. chemmethod.com

Key areas for synthetic exploration include:

Substitution Pattern Analysis: Systematically altering substituents on both the triazole and piperidine (B6355638) rings to establish comprehensive structure-activity relationships (SAR). For instance, adding different aryl or alkyl groups can significantly influence the molecule's interaction with biological targets.

Bioisosteric Replacement: Replacing parts of the molecule with chemical groups that have similar physical or chemical properties to enhance a desired activity or property. The 1,2,4-triazole ring itself can act as a stable isostere for amide or ester groups. nih.gov

Stereochemical Control: Investigating the impact of stereochemistry on the piperidine ring, as different enantiomers or diastereomers can exhibit vastly different biological profiles.

These synthetic efforts aim to produce a library of derivatives that can be screened for a wide array of non-therapeutic biological activities, providing a foundation for the development of novel research tools and specialized chemicals.

Exploration of New Biological Targets for this compound Derivatives

While much research on triazole-piperidine structures has been medically oriented, a significant opportunity exists to explore their interactions with a broader range of biological targets relevant to other fields. The structural features of these compounds make them suitable candidates for interacting with various enzymes and receptors.

Future research could target:

Enzyme Inhibition: Screening derivatives against enzymes crucial in plant pathology or industrial processes. For example, 1,2,4-triazole derivatives have shown potential as urease inhibitors, which is relevant in agricultural contexts. researchgate.net

Receptor Binding: Investigating the affinity of novel scaffolds for receptors outside of the human central nervous system, such as those in insects or fungi, which could lead to more selective pesticides.

Protein-Protein Interactions: Designing molecules that can modulate protein-protein interactions, a key mechanism in many biological processes.

Computational methods like molecular docking will be instrumental in this exploration, allowing for the virtual screening of large libraries of this compound derivatives against predicted binding sites on various target proteins. This in silico approach can prioritize compounds for synthesis and biological testing, accelerating the discovery of molecules with novel activities. researchgate.netbg.ac.rs

Integration with Advanced Chemical Biology Techniques

The this compound scaffold is well-suited for integration with sophisticated chemical biology techniques to create highly specific molecular probes. These tools are essential for studying complex biological systems in their native environments.

Two key techniques stand out:

Photoaffinity Labeling (PAL): This powerful method is used to identify the specific protein targets of a small molecule. nih.gov Derivatives of this compound can be synthesized to include a photoreactive group, such as a diazirine or benzophenone. nih.govmdpi.com Upon exposure to UV light, this group becomes highly reactive and forms a covalent bond with the nearest molecule, which is presumably its biological target. nih.govdntb.gov.ua This allows for the "capture" and subsequent identification of target proteins, elucidating the compound's mechanism of action. nih.gov

Click Chemistry: This set of highly efficient and specific reactions allows for the modular assembly of complex molecules. sigmaaldrich.comorganic-chemistry.org An alkyne or azide (B81097) handle can be incorporated into the this compound scaffold. This "clickable" handle allows the molecule to be easily attached to reporter tags like fluorescent dyes or biotin, facilitating the visualization and tracking of the molecule within biological systems. aatbio.comnih.gov This approach is invaluable for activity-based protein profiling (ABPP). nih.gov

The combination of a versatile scaffold with these advanced techniques will enable the development of a sophisticated chemical toolbox for exploring biological processes with high precision.

Potential Applications in Agrochemicals and Material Science

The inherent properties of the 1,2,4-triazole ring suggest significant potential for the this compound scaffold in non-pharmaceutical applications, particularly in the agrochemical and material science sectors. nih.gov

Agrochemicals: The 1,2,4-triazole core is a well-established pharmacophore in many commercial fungicides. nih.govresearchgate.net Research has shown that novel triazole derivatives can exhibit potent antifungal activity against a wide range of plant pathogens, sometimes exceeding the efficacy of existing commercial fungicides. nih.govnih.gov Future work could focus on optimizing this compound derivatives to create new, more effective, and potentially more environmentally benign fungicides. researchgate.net Additionally, the 1,2,4-triazole structure has been explored for herbicidal and insecticidal activity, suggesting that derivatives of this scaffold could lead to new crop protection agents. nih.govresearchgate.netresearchgate.net

| Potential Agrochemical Application | Relevant Research Findings |

| Fungicides | 1,2,4-triazole core is present in many antifungal drugs. nih.gov Novel indole-1,2,4-triazole conjugates showed good activity against 14 plant pathogens. nih.gov |

| Herbicides | 1,2,4-triazole compounds have shown inhibitory activity against the root-growth of crops like rape (Brassica campestris). researchgate.net |

| Insecticides | Hybrid molecules containing 1,2,4-triazole have demonstrated good activity against pests like Aphis gossypii. researchgate.net |

Material Science: In material science, organic heterocyclic molecules are widely used as corrosion inhibitors for various metals and alloys. researchgate.net The nitrogen atoms in the 1,2,4-triazole ring can effectively adsorb onto a metal surface, forming a protective film that prevents contact with corrosive substances. ktu.ltsdit.ac.in Research has demonstrated that 1,2,4-triazole derivatives are effective corrosion inhibitors for materials like aluminum brass and carbon steel in saline or acidic environments. ktu.ltnih.gov By modifying the this compound structure, it may be possible to develop highly effective, specialized corrosion inhibitors for industrial applications. mdpi.com Furthermore, triazole rings can be incorporated into polymer backbones to create new materials with unique properties, such as enhanced solubility or specific electronic characteristics. rsc.orgmdpi.com

Development of Research Tools and Probes

A primary future direction for this scaffold lies in its development as a versatile platform for creating chemical probes and research tools. By leveraging the synthetic tractability of the molecule and the chemical biology techniques described previously, a wide range of specialized probes can be designed.

Examples of potential research tools include:

Affinity-Based Probes: These probes are used to isolate and study specific proteins from complex mixtures. By attaching a reactive group and an enrichment tag (like biotin) to the this compound core, researchers can create probes that bind to their target protein, which can then be pulled down and identified.

Fluorescent Probes: Incorporating a fluorescent dye onto the scaffold would allow for the direct visualization of the molecule's localization and interaction with targets within living cells using microscopy techniques.

Target-Specific Inhibitors: For newly identified biological targets (as per section 7.2), highly selective and potent inhibitors can be developed from this scaffold. These inhibitors are crucial research tools for validating the function of a specific protein in a biological pathway.

The development of such tools is not aimed at creating therapies but at providing the fundamental chemical reagents necessary to advance our understanding of biology at the molecular level.

Q & A

Q. What are the established synthetic routes for 2-(1H-1,2,4-triazol-3-yl)piperidine?

- Methodological Answer: The synthesis typically involves cyclocondensation or thiocyanate-mediated reactions. For example, triazole-piperidine derivatives can be synthesized via cyclization of thiosemicarbazides under acidic conditions, followed by functionalization of the piperidine moiety. Parchenko et al. (2009) highlight the use of thiocyanate intermediates to form the triazole core, with subsequent purification via recrystallization or column chromatography . Reaction optimization often includes adjusting pH, temperature (e.g., 80–100°C), and stoichiometric ratios of reactants like furan or phenyl derivatives.

Q. Which analytical techniques are recommended for purity assessment and structural characterization?

- Methodological Answer: High-Performance Liquid Chromatography (HPLC) is widely used for quantitative determination, as demonstrated in Parchenko et al. (2009) for related triazole-piperidine compounds, achieving >98% purity thresholds . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) are critical for structural confirmation. For example, the molecular weight (232.71 g/mol) and functional groups of analogous compounds (e.g., 2-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]piperidine hydrochloride) were validated via these methods .

Q. How is the biological activity of triazole-piperidine derivatives initially screened?

- Methodological Answer: Antimicrobial and antifungal assays are standard. For instance, disk diffusion or broth microdilution methods are employed to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans). Activity correlations are drawn from substituent effects; electron-withdrawing groups on the triazole ring often enhance potency .

Advanced Research Questions

Q. How can reaction conditions for triazole-piperidine derivatives be systematically optimized?

- Methodological Answer: Factorial design is a robust approach. Variables like temperature, catalyst loading, and solvent polarity can be tested in a matrix to identify optimal conditions. For example, a 2³ factorial design might reveal that elevated temperatures (100°C) and polar aprotic solvents (DMF) maximize yield in cyclocondensation reactions . Computational tools (e.g., quantum chemical calculations) further narrow experimental parameters by predicting transition states and energetics .

Q. What strategies resolve contradictions in reported biological activity data?

- Methodological Answer: Discrepancies often arise from variations in compound purity, assay protocols, or strain specificity. Rigorous validation includes:

- Repeating assays under standardized conditions (e.g., CLSI guidelines).

- Cross-verifying purity via orthogonal methods (HPLC, NMR).

- Conducting structure-activity relationship (SAR) studies to isolate substituent effects .

Q. How can computational methods enhance the design of triazole-piperidine derivatives?

- Methodological Answer: Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) to guide reactivity. Molecular docking simulations assess binding affinities to biological targets (e.g., fungal cytochrome P450). Software like Gaussian or AutoDock integrates these analyses, enabling virtual screening of derivatives before synthesis .

Q. What are the challenges in scaling up triazole-piperidine synthesis, and how are they addressed?

- Methodological Answer: Scale-up issues include exothermic side reactions and purification inefficiencies. Mitigation strategies involve:

- Controlled addition of reagents to manage heat generation.

- Switching from column chromatography to crystallization for bulk purification.

- Process analytical technology (PAT) for real-time monitoring .

Q. How do stability studies inform storage and handling protocols for this compound?

- Methodological Answer: Stability under varying temperatures and humidity is assessed via accelerated degradation studies (e.g., 40°C/75% RH for 6 months). For example, analogs like 2-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]piperidine hydrochloride remain stable at room temperature in desiccated, amber glass containers .

Methodological Considerations

- Data Integration: Cross-referencing experimental and computational data (e.g., combining HPLC results with DFT-predicted stability) minimizes trial-and-error approaches .

- Reproducibility: Detailed reaction logs (e.g., solvent batches, catalyst sources) are critical, as minor impurities can drastically alter outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.